Cas no 17802-36-7 (3,4-Dimethyldiphenylamine)
3,4-Dimethyldiphenylamine Chemical and Physical Properties
Names and Identifiers
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- 3,4—Dimethyltriphenylamine
- 3,4-Dimethyl-N-phenyl-benzenamine
- 3,4-Dimethyldiphenylamine
- 3,4-dimethyl-N-phenylaniline
- 3,4-DIMETHYLTRIPHENYLAMINE
- Benzenamine, 3,4-dimethyl-N-phenyl-
- 3,4-dimethyl-N-phenyl-aniline
- N-phenyl-3,4-dimethylphenylamine
- N-Phenyl-3,4-xylidine
- Phenyl(3,4-xylyl)amine
- 3,4imethyltriphenylamine
- N-Phenyl-3,4-xylidine Phenyl(3,4-xylyl)amine
- 3,4-Dimethyltriphenylamine 3,4-Dimethyl-N-phenyl-benzenamine
- N-Phenyl-3,4-dimethylaniline
- SY005742
- OR350141
- P721
- ST2410270
- AB0017168
- AX8018932
- Benzenamine,3,4-dimethyl-N-phenyl-
- FT-0655505
- SB66494
- DS-13914
- AC7534
- CS-W010560
- A812334
- DTXSID70566087
- MFCD03093248
- D3845
- 17802-36-7
- ACWJKFBBRPYPLL-UHFFFAOYSA-N
- AKOS006281202
- SCHEMBL4826082
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- MDL: MFCD03093248
- Inchi: 1S/C14H15N/c1-11-8-9-14(10-12(11)2)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3
- InChI Key: ACWJKFBBRPYPLL-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)C1C=CC(C)=C(C)C=1
Computed Properties
- Exact Mass: 197.12000
- Monoisotopic Mass: 197.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 12
Experimental Properties
- Color/Form: No data available
- Density: 1.0490
- Melting Point: 53.0 to 57.0 deg-C
- Boiling Point: 333.3℃ at 760 mmHg
- Flash Point: 163.6℃
- Refractive Index: 1.611
- PSA: 12.03000
- LogP: 4.12000
3,4-Dimethyldiphenylamine Security Information
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Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at 4°C,-4At ℃Store…Better
3,4-Dimethyldiphenylamine Customs Data
- HS CODE:2921440000
- Customs Data:
China Customs Code:
2921440000Overview:
2921440000. Diphenylamine and its derivatives and their salts. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%
3,4-Dimethyldiphenylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806533-25g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 98% | 25g |
¥74.70 | 2022-01-10 | |
| Fluorochem | 078844-25g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 95% | 25g |
£12.00 | 2022-03-01 | |
| Fluorochem | 078844-100g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 95% | 100g |
£42.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806533-100g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 98% | 100g |
¥280.80 | 2022-01-10 | |
| TRC | D456920-500mg |
3,4-Dimethyldiphenylamine |
17802-36-7 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | D456920-1g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 1g |
$75.00 | 2023-05-18 | ||
| TRC | D456920-2.5g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 2.5g |
$87.00 | 2023-05-18 | ||
| TRC | D456920-5g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 5g |
$98.00 | 2023-05-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028273-25g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 98% | 25g |
¥75 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028273-5g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 98% | 5g |
¥230 | 2024-05-25 |
3,4-Dimethyldiphenylamine Suppliers
3,4-Dimethyldiphenylamine Related Literature
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1. Formula index
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2. Index of subjects, 1939
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3. CCLXIV.—2 : 3 : 4-TrinitrotolueneFrank Howorth Gornall,Robert Robinson J. Chem. Soc. 1926 129 1981
Additional information on 3,4-Dimethyldiphenylamine
Professional Introduction to 3,4-Dimethyldiphenylamine (CAS No. 17802-36-7)
3,4-Dimethyldiphenylamine, with the chemical formula C14H16N, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, CAS No. 17802-36-7, uniquely identifies it in scientific literature and databases, facilitating accurate referencing and research. This compound has garnered attention due to its structural properties and potential applications in various chemical syntheses and biological studies.
The molecular structure of 3,4-Dimethyldiphenylamine consists of two phenyl rings substituted with methyl groups at the 3 and 4 positions relative to each other. This arrangement contributes to its unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of nitrogen in the molecule also suggests potential interactions with biological systems, which has been a focal point for recent research.
In recent years, 3,4-Dimethyldiphenylamine has been studied for its role in the development of novel pharmaceutical agents. Its aromatic structure and the ability to form hydrogen bonds make it a promising candidate for drug design. Specifically, researchers have been exploring its potential as a precursor in the synthesis of bioactive molecules that could target neurological disorders. The compound's ability to cross the blood-brain barrier has been a key area of investigation, as this property is crucial for many therapeutic applications.
One of the most intriguing aspects of CAS No. 17802-36-7 is its reactivity and how it can be modified to produce derivatives with enhanced pharmacological properties. For instance, functionalizing the nitrogen atom or introducing additional substituents can lead to compounds with improved solubility, stability, or bioavailability. These modifications are critical in pharmaceutical development, as they can significantly influence the efficacy and safety of a drug candidate.
The synthesis of 3,4-Dimethyldiphenylamine typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods are not only efficient but also align with green chemistry principles by minimizing waste and energy consumption.
Recent studies have also highlighted the role of 3,4-Dimethyldiphenylamine in material science. Its aromatic nature and electron-rich structure make it suitable for applications in organic electronics, such as in the development of conductive polymers and organic semiconductors. These materials are increasingly important in the production of flexible electronics, solar cells, and light-emitting diodes (LEDs).
In addition to its synthetic utility, CAS No. 17802-36-7 has been investigated for its potential environmental impact. Understanding how this compound behaves in different ecosystems is essential for assessing its long-term effects. Research has shown that while it is not highly toxic, its persistence in water environments could pose risks if released in large quantities. Therefore, developing sustainable methods for its synthesis and application is a priority.
The pharmaceutical industry continues to explore new ways to leverage the properties of 3,4-Dimethyldiphenylamine. One area of interest is its use as a scaffold for designing drugs that interact with specific biological targets. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways. Such discoveries could lead to novel treatments for conditions like arthritis and other inflammatory diseases.
The role of computational chemistry in studying CAS No. 17802-36-7 cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound will behave under different conditions without conducting extensive experimental trials. This approach not only saves time but also reduces costs associated with traditional research methods. By integrating experimental data with computational insights, scientists can gain a more comprehensive understanding of the compound's properties.
In conclusion, 3,4-Dimethyldiphenylamine represents a versatile and intriguing molecule with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop new technologies and treatments. As scientific understanding continues to evolve, it is likely that new uses for this compound will emerge, further solidifying its importance in modern chemistry.
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